molecular formula C9H14N2O2S B1596864 Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate CAS No. 82586-66-1

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate

Cat. No.: B1596864
CAS No.: 82586-66-1
M. Wt: 214.29 g/mol
InChI Key: WLZZKIFUEGPCKY-UHFFFAOYSA-N
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Description

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-13-9(12)7-6-14-8(10-7)5-11(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZZKIFUEGPCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002804
Record name Ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate
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Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-66-1
Record name 4-Thiazolecarboxylic acid, 2-[(dimethylamino)methyl]-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
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Record name Ethyl 2-[(dimethylamino)methyl]-1,3-thiazole-4-carboxylate
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Record name Ethyl 2-[(dimethylamino)methyl]thiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

A reaction mixture was prepared containing 15.5 g of dimethylaminothioacetamide hydrochloride, 20.5 g. of ethyl bromopyruvate and 100 ml. of ethanol. The reaction mixture was heated to refluxing temperature for about four hours after which time the solvent was removed in vacuo in a rotary evaporator. The residue, containing ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate formed in the above reaction, was dissolved in a mixture of ether and water. The aqueous layer was separated. The ether layer was extracted with an equal volume of water and then discarded. The two aqueous layers were combined and washed with ether. The ether layer was again discarded and the aqueous layer cooled to a temperature in the range of 0°-5° C. Solid potassium carbonate was added until the aqueous layer gave a basic reaction to litmus. An oil separated comprising ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate free base. The oily layer was extracted with ether and the ether extract separated and dried. The ether was removed by evaporation in vacuo. The resulting residue was purified by gradient high pressure liquid chromatography over silica using a toluene-ethyl acetate eluant. Ethyl 2 -(dimethylaminomethyl)-4-thiazolecarboxylate thus obtained had the following physical characteristics:
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Synthesis routes and methods II

Procedure details

2-Chloromethyl-thiazole-4-carboxylic acid ethyl ester (500 mg, 2.431 mmol) and potassium carbonate (504 mg, 3.65 mmol) were dissolved in dry DMF. Dimethylamine hydrochloride (218 mg, 2.67 mmol) in dry DMF was added slowly to the reaction mixture and stirred at RT over three nights. DCM was added and the mixture was washed with concentrated NaHCO3 and water. Organic phase was evaporated to dryness and the product was purified by Flash-chromatography. Yield 34.2%. 1H-NMR (400 MHz; CDCl3): δ 1.41 (t, 3H), 2.49 (s, 6H), 3.99 (s, 2H) 4.43 (q, 2H), 8.20 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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